1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one
Description
1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone substituted with a bromine atom and a 2-(bromomethyl)-5-mercaptophenyl group. This compound combines halogenated and sulfur-containing functional groups, which may confer unique reactivity and physicochemical properties.
Properties
Molecular Formula |
C10H10Br2OS |
|---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
1-bromo-1-[2-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)9-4-8(14)3-2-7(9)5-11/h2-4,10,14H,5H2,1H3 |
InChI Key |
ZOAASIRYQIZWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)S)CBr)Br |
Origin of Product |
United States |
Preparation Methods
Precursor Compounds
Commonly used precursors include:
- 1-(2-methyl-5-mercaptophenyl)propan-2-one
- 1-(2-methyl-3-mercaptophenyl)propan-2-one (positional isomers depending on substitution pattern)
These precursors are subjected to bromination to yield the target compound.
Bromination Reagents and Conditions
Two principal bromination reagents are employed:
These reagents are used in inert organic solvents such as acetic acid , carbon tetrachloride , or dichloromethane . The reaction temperature is typically controlled between 0°C to room temperature to ensure selective bromination and minimize side reactions.
Typical Laboratory-Scale Procedure
A representative synthetic route is as follows:
- Dissolve the precursor 1-(2-methyl-5-mercaptophenyl)propan-2-one in an inert solvent (e.g., dichloromethane).
- Cool the solution to 0–5°C under an inert atmosphere (nitrogen or argon).
- Slowly add bromine or NBS dropwise with stirring.
- Maintain the reaction temperature and stir for 12–24 hours to ensure complete bromination at the benzylic methyl position and the alpha position of the ketone.
- Quench the reaction with a reducing agent (e.g., sodium bisulfite) to remove excess bromine.
- Extract and purify the product by recrystallization or chromatography.
Industrial Production Techniques
For large-scale synthesis, continuous flow reactors are increasingly used to enhance control over reaction parameters such as temperature, reagent stoichiometry, and residence time. This approach improves yield, purity (>90%), and reproducibility while reducing byproducts and waste.
- Automated reagent dosing and temperature control systems are integrated.
- Solvent recovery and recycling systems are implemented to align with green chemistry principles.
- Typical yields in industrial production range from 80% to 90%.
Data Tables: Physicochemical and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀Br₂OS |
| Molecular Weight | 338.06 g/mol |
| IUPAC Name | 1-bromo-1-[2-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)CBr)S)Br |
| InChI Key | (Specific InChI Key varies by isomer) |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, acetic acid); insoluble in water |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
Analysis of Reaction Mechanisms and Conditions
Bromination Mechanism
- The bromination at the benzylic methyl group proceeds via a radical substitution mechanism , initiated by bromine radicals generated under light or heat.
- The alpha-bromination of the ketone occurs via an enol or enolate intermediate , where electrophilic bromine attacks the alpha position.
- The mercapto group (-SH) remains largely unreacted under controlled conditions but can be oxidized if conditions are harsh.
Optimization Parameters
- Temperature control is critical to prevent overbromination or oxidation of the mercapto group.
- Solvent choice affects reaction rate and selectivity; polar aprotic solvents favor electrophilic bromination.
- Stoichiometry of bromine must be carefully controlled to avoid polybrominated side products.
Purification Techniques
- Post-reaction mixtures are typically purified by liquid-liquid extraction followed by column chromatography or recrystallization .
- Analytical techniques such as Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) confirm the structure and purity.
Research Discoveries and Applications Related to Preparation
- Studies have demonstrated that N-bromosuccinimide (NBS) provides more selective bromination at benzylic positions compared to molecular bromine, reducing side reactions and improving yield.
- Continuous flow bromination has been shown to enhance reaction scalability and environmental safety by minimizing bromine exposure and waste.
- The mercapto functionality offers a handle for post-synthetic modifications , such as thiol-ene click chemistry, expanding the compound's utility in drug design and materials science.
- Brominated ketones like this compound are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of complex biaryl structures relevant in medicinal chemistry.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Bromination with Br₂ | Br₂, acetic acid or CCl₄, 0–25°C | Simple, widely used | 65–80 | Risk of overbromination |
| Bromination with NBS | NBS, dichloromethane, 0–25°C | More selective, milder conditions | 70–85 | Preferred for benzylic bromination |
| Continuous flow bromination | Br₂ or NBS, automated flow reactors | Scalable, controlled, greener | 80–90 | Industrial scale production |
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted phenyl ketones with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include secondary alcohols.
Scientific Research Applications
1-Bromo-1-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one is an organic compound with a molecular formula of and a molecular weight of 338.06 g/mol. It features a complex structure that includes bromine, sulfur, and a ketone functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to the presence of the mercapto group, which can participate in various reactions.
Applications
1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one has several applications in various fields:
- Medicinal Chemistry: Due to the presence of the mercapto group, this compound can be used in reactions such as substitution, oxidation, and reduction. Common reagents used in these reactions include sodium thiolate for substitution, hydrogen peroxide for oxidation, and sodium borohydride for reduction.
- Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules. The combination of bromine and mercapto functionalities may provide distinctive reactivity patterns.
1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one is a brominated organic compound notable for its complex structure, which includes both bromine and mercapto functionalities. This combination may provide unique reactivity patterns and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one | Antimicrobial, Cytotoxic | Contains additional bromine, enhancing reactivity |
| 1-Bromo-3-(4-bromophenyl)propan-2-one | Moderate Cytotoxicity | Lacks mercapto group; focused on aromatic properties |
| 1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile | Antioxidant | Contains nitrile groups; used in different applications |
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one involves its interaction with nucleophilic sites in biological molecules. The bromine atoms can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. The mercapto group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Patterns
The positional arrangement of substituents on the phenyl ring significantly impacts molecular properties. For example:
- 1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one (CAS 1806543-56-5) is a positional isomer where the bromomethyl group is at the para-position (C4) relative to the mercapto group (C2). This structural variation could alter steric effects and intermolecular interactions compared to the target compound’s ortho-substituted bromomethyl group (C2) and meta-mercapto group (C5) .
- 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one (CAS 1804167-01-8) differs in the ketone position (propan-1-one vs. propan-2-one), which may influence electronic distribution and hydrogen-bonding capabilities .
Table 1: Structural Comparison of Brominated Phenylpropanones
| Compound Name | CAS Number | Substituent Positions | Ketone Position | Molecular Formula |
|---|---|---|---|---|
| Target Compound | Not Available | 2-(bromomethyl), 5-mercapto | Propan-2-one | C₁₀H₉Br₂OS |
| 1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one | 1806543-56-5 | 4-(bromomethyl), 2-mercapto | Propan-2-one | C₁₀H₉Br₂OS |
| 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one | 1804167-01-8 | 4-(bromomethyl), 2-mercapto | Propan-1-one | C₁₀H₁₀BrOS |
Halogen and Functional Group Variations
Brominated phenylpropanones with alternative substituents exhibit distinct reactivity and applications:
- 1-(2-Bromo-5-chlorophenyl)propan-1-one (CAS 1260851-70-4): Replaces the mercapto group with chlorine. Chlorine’s electronegativity may enhance stability but reduce nucleophilic reactivity compared to the thiol group in the target compound .
Table 2: Functional Group Impact on Properties
Brominated Dicarbonitrile and Pyrimidinedione Derivatives
Broader brominated compounds highlight the diversity of bromine’s roles:
- 1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile (CAS 35691-65-7): A dicarbonitrile with dual bromine atoms, emphasizing bromine’s utility in cross-coupling reactions. Its lack of aromaticity contrasts with the target compound’s phenyl ring .
- Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione): A brominated herbicide, demonstrating bromine’s agrochemical relevance. Its heterocyclic core differs from the target’s propanone structure .
Biological Activity
1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one is a specialized organobromine compound characterized by its unique molecular structure, which includes both bromine and mercapto functionalities. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to enzyme inhibition and synthetic applications.
- Molecular Formula : C10H10Br2OS
- Molecular Weight : 338.06 g/mol
- CAS Number : 1805694-16-9
- Structure : The compound features a propanone backbone with a bromomethyl group and a mercapto group, contributing to its electrophilic and nucleophilic properties, respectively.
Biological Activity Overview
The biological activity of 1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one can be summarized as follows:
-
Enzyme Inhibition :
- This compound has shown potential as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. Inhibiting these enzymes can be beneficial in treating conditions such as Alzheimer's disease (AD) where cholinergic signaling is impaired .
- Antioxidant Properties :
- Reactivity in Organic Synthesis :
Enzyme Inhibition Studies
A study focusing on the inhibitory effects of sulfur-containing compounds on AChE and BChE highlighted the significance of 1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one as a dual inhibitor. The research indicated that compounds with similar structures could effectively reduce enzyme activity, thereby enhancing acetylcholine levels in synaptic clefts, which is crucial for cognitive function in AD patients .
Antioxidant Activity Assessment
In vitro assays demonstrated that compounds containing mercapto groups exhibit significant antioxidant activity. The ability of 1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one to scavenge free radicals was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, revealing promising results that suggest its potential application in preventing oxidative damage in cells .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-Bromo-1-(3-bromomethyl)-5-mercaptophenyl)propan-2-one | C10H10Br2OS | Similar structure with different bromine position | Potential AChE inhibitor |
| 1-Bromo-1-(3-fluoro-5-mercaptophenyl)propan-2-one | C10H10BrFOS | Contains fluorine; altered reactivity | Investigated for different biological effects |
| 1-Bromo-1-(4-methylthio-5-bromophenyl)propan-2-one | C10H10BrS2O | Methylthio group present; unique properties | Explored for antibacterial activity |
Q & A
Q. Basic
- Chromatography : Use silica gel column chromatography under nitrogen to minimize oxidation of the thiol group.
- Crystallization : Low-temperature recrystallization in aprotic solvents (e.g., dry dichloromethane/hexane mixtures).
- Storage : Store at 0–6°C in amber vials, as indicated for similar brominated compounds in and .
What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?
Q. Advanced
- ¹H NMR : Aromatic protons (δ 7.0–7.5 ppm), methylene protons adjacent to bromine (δ 4.5–5.0 ppm), and the thiol proton (δ 1.5–2.5 ppm, broad if not deuterated).
- ¹³C NMR : Carbonyl carbon (δ 200–210 ppm), brominated carbons (δ 30–40 ppm), and aromatic carbons (δ 120–140 ppm).
- IR : Strong C=O stretch (~1700 cm⁻¹) and S-H stretch (~2550 cm⁻¹).
- X-ray crystallography : demonstrates the utility of single-crystal studies to confirm molecular geometry and substituent positioning .
How does the mercapto group influence reactivity compared to non-thiolated analogs?
Advanced
The thiol group introduces unique reactivity:
- Nucleophilicity : Participates in Michael additions or thiol-ene reactions for polymer or conjugate synthesis.
- Oxidation : Forms disulfide bonds under mild oxidative conditions (e.g., H₂O₂), altering solubility and stability.
- Chelation : May coordinate with metals, affecting catalytic or photophysical properties. discusses analogous brominated cyclopropanes where substituents dictate reaction pathways .
What challenges arise in achieving regioselective bromination during synthesis, and how can they be mitigated?
Q. Advanced
- Challenge : Competing bromination at the propan-2-one vs. benzyl positions.
- Solution : Use directing groups (e.g., methoxy or nitro) on the phenyl ring to steer bromination. Protecting the thiol group (e.g., as a thioether) prevents undesired side reactions. highlights regioselective bromination strategies for aryl ketones using steric or electronic control .
How can computational methods (e.g., DFT) predict the stability or reactivity of this compound?
Q. Advanced
- DFT calculations : Model transition states for bromine substitution or thiol oxidation to identify kinetic barriers.
- Molecular docking : Predict interactions in biological systems (e.g., enzyme inhibition).
- QSAR : Correlate structural features (e.g., bromine electronegativity) with experimental data. and reference quantum chemistry and statistical thermodynamics for property prediction .
What are potential applications in heterocyclic compound development?
Q. Advanced
- Building block : For thiazoles (via Hantzsch synthesis) or benzothiophenes through cyclization.
- Cross-coupling : Suzuki-Miyaura reactions using the bromine substituents.
discusses brominated ketones as precursors for pyridine-based heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
